molecular formula C13H11NO2 B6366519 5-(3-Acetylphenyl)-2-hydroxypyridine CAS No. 1111110-05-4

5-(3-Acetylphenyl)-2-hydroxypyridine

Cat. No.: B6366519
CAS No.: 1111110-05-4
M. Wt: 213.23 g/mol
InChI Key: FFIDZKOYNIOBOQ-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and an acetylphenyl group at the fifth position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-2-hydroxypyridine typically involves the reaction of 3-acetylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also reduces the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-2-hydroxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst, while nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 5-(3-Acetylphenyl)-2-pyridone.

    Reduction: Formation of 5-(3-Hydroxyphenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Acetylphenyl)-2-hydroxypyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-hydroxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Acetylphenyl)-2-pyridone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    5-(3-Hydroxyphenyl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of an acetyl group.

    2-Hydroxy-5-phenylpyridine: Similar structure but without the acetyl group on the phenyl ring.

Uniqueness

5-(3-Acetylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl and acetylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets and distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-(3-acetylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-13(16)14-8-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDZKOYNIOBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682736
Record name 5-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-05-4
Record name 5-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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